Cas no 895645-89-3 (2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
895645-89-3 structure
Product Name:2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
Numero CAS:895645-89-3
MF:C26H21ClN2O3
MW:444.909545660019
CID:5878392
PubChem ID:18560231
Update Time:2023-11-21
2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
- 1(4H)-Quinolineacetamide, 6-chloro-3-(4-ethylbenzoyl)-4-oxo-N-phenyl-
- F1609-0330
- 895645-89-3
- 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
- AKOS001819918
- 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
-
- Inchi: 1S/C26H21ClN2O3/c1-2-17-8-10-18(11-9-17)25(31)22-15-29(16-24(30)28-20-6-4-3-5-7-20)23-13-12-19(27)14-21(23)26(22)32/h3-15H,2,16H2,1H3,(H,28,30)
- Chiave InChI: LYGPBXWHLZWRSD-UHFFFAOYSA-N
- Sorrisi: N1(CC(NC2=CC=CC=C2)=O)C2=C(C=C(Cl)C=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1
Proprietà calcolate
- Massa esatta: 444.1240702g/mol
- Massa monoisotopica: 444.1240702g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 737
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.6
- Superficie polare topologica: 66.5Ų
Proprietà sperimentali
- Densità: 1.326±0.06 g/cm3(Predicted)
- Punto di ebollizione: 672.8±55.0 °C(Predicted)
- pka: 13.48±0.70(Predicted)
2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1609-0330-2μmol |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-5μmol |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-10μmol |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-20μmol |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-1mg |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-2mg |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-3mg |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-4mg |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-5mg |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0330-10mg |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |
895645-89-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Letteratura correlata
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
895645-89-3 (2-6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso